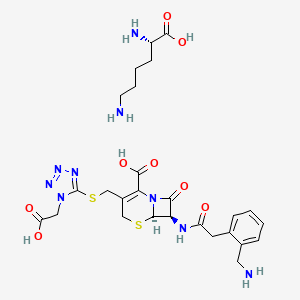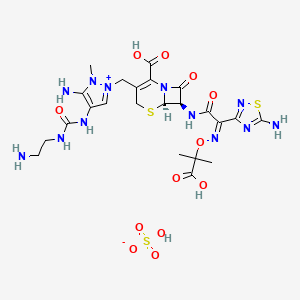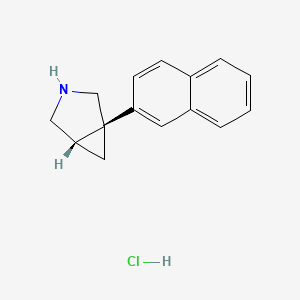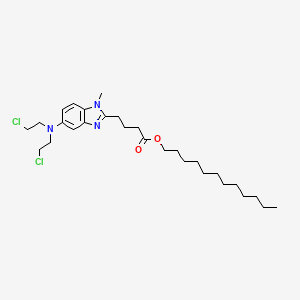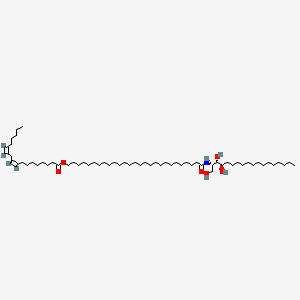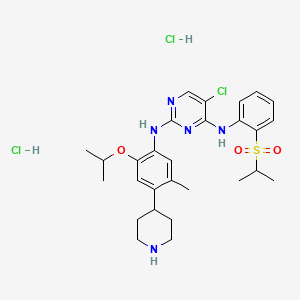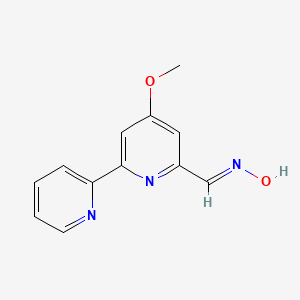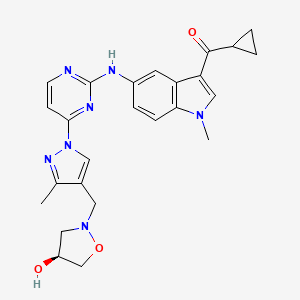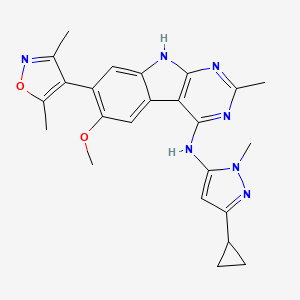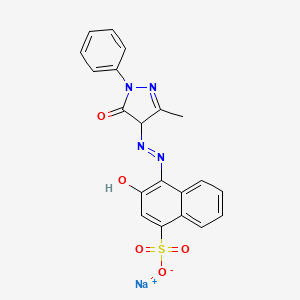
C.I. Mordant Red 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Mordant Red 7: is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. Additionally, it finds applications in the paper and leather industries. This compound has a complex chemical structure and exhibits biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Mordant Red 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: : C.I. Mordant Red 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the original azo compound.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
C.I. Mordant Red 7 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a staining agent for tissues and cells, helping in the visualization of biological structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles, paper, and leather
Mechanism of Action
The mechanism of action of C.I. Mordant Red 7 involves its ability to form coordination complexes with metal ions. These complexes enhance the dye’s affinity for fibers and tissues, leading to more stable and intense coloration. The molecular targets include various functional groups on the fibers or tissues, and the pathways involve the formation of strong covalent bonds between the dye and the substrate .
Comparison with Similar Compounds
Similar Compounds
C.I. Mordant Red 3: Another azo dye with similar applications but different chemical properties.
C.I. Mordant Blue 47: Used for dyeing wool and exhibits different color properties.
C.I. Mordant Brown 27: Employed in the textile industry for producing brown shades.
C.I. Mordant Black 9: Known for its use in producing black shades in textiles
Uniqueness: : C.I. Mordant Red 7 is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions, resulting in enhanced color fastness and intensity. Its versatility in various industrial applications and biological staining makes it a valuable compound in both scientific research and commercial use .
Properties
CAS No. |
3618-63-1 |
|---|---|
Molecular Formula |
C20H16N4O5S.Na C20H16N4NaO5S |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29); |
InChI Key |
LQNCZVUOLJAMAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4.[Na] |
Appearance |
Solid powder |
physical_description |
Powder; [Sigma-Aldrich MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 18760; NSC 47717; NSC-47717; NSC47717. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


